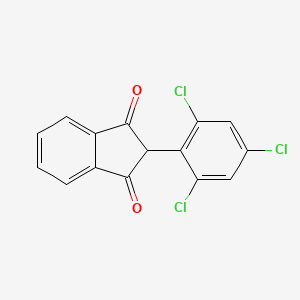
4-(Bromomethyl)-2,3-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,3-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromomethyl and dimethyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3-dimethylpyridine typically involves the bromination of 2,3-dimethylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method involves the use of N-bromosuccinimide and a solvent such as acetone or acetonitrile. The reactants are mixed and passed through a pipeline into a constant-temperature water bath reactor for the bromination reaction .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,3-dimethylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: 2,3-dimethylpyridine.
科学的研究の応用
4-(Bromomethyl)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(Bromomethyl)-2,3-dimethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromomethyl group can be homolytically cleaved to generate a reactive radical species .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2,3-dimethylpyridine
- 4-(Iodomethyl)-2,3-dimethylpyridine
- 2,3-Dimethyl-4-methylpyridine
Comparison
4-(Bromomethyl)-2,3-dimethylpyridine is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the dimethyl groups on the pyridine ring provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
特性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC名 |
4-(bromomethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3 |
InChIキー |
YFEMIPTYBJPZMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
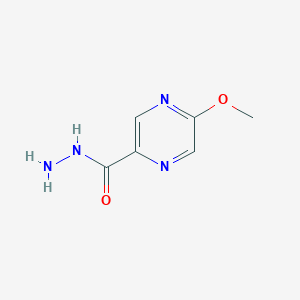
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
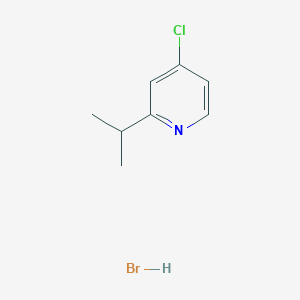
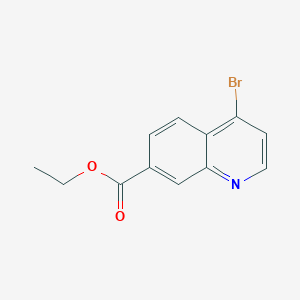

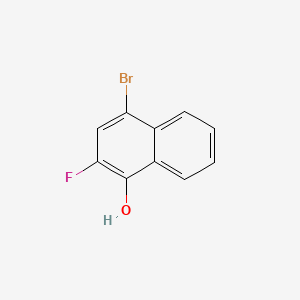
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)



